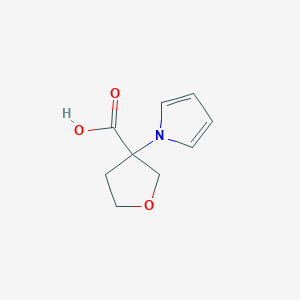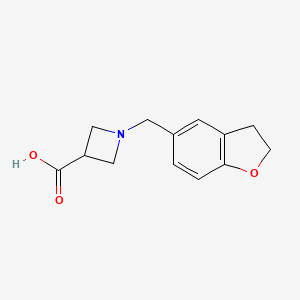
2-(4-Chlorthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, making it a valuable reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and polymers.
Biology: Development of bioconjugates and probes for biological studies.
Medicine: Synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Production of materials for electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
Target of Action
The primary targets of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2 . The inhibition of these enzymes results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the COX/LOX pathway. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these mediators, thereby alleviating inflammation .
Pharmacokinetics
The compound’s effectiveness in in vivo studies suggests that it has suitable absorption, distribution, metabolism, and excretion properties for use as a drug .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of pro-inflammatory mediators due to the inhibition of COX-2 . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .
Biochemische Analyse
Biochemical Properties
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition and protein interaction studies. This compound interacts with various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), exhibiting potent inhibitory effects . The nature of these interactions involves the binding of the dioxaborolane ring to the active sites of these enzymes, leading to the inhibition of their catalytic activities. Additionally, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to interact with proteins involved in inflammatory pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation . Furthermore, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, the mechanism of action of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its binding interactions with biomolecules. The dioxaborolane ring forms covalent bonds with the active sites of target enzymes, resulting in enzyme inhibition. This compound also influences gene expression by modulating transcription factors and signaling pathways involved in inflammatory responses . The molecular docking studies have further elucidated the binding interactions of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with COX and LOX enzymes, providing insights into its inhibitory mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown remarkable stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane maintains its inhibitory effects on enzyme activity and cellular processes, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. Studies have shown that at lower dosages, this compound effectively inhibits inflammatory responses without causing significant adverse effects . At higher dosages, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound has been shown to inhibit key enzymes in the arachidonic acid pathway, such as COX and LOX, leading to reduced production of pro-inflammatory mediators . Additionally, 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the levels of metabolites involved in energy metabolism, further influencing cellular metabolic flux .
Transport and Distribution
The transport and distribution of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in tissues with high metabolic activity, such as the liver and kidneys . The interaction with transporters facilitates its cellular uptake and distribution, ensuring its availability at target sites for biochemical interactions .
Subcellular Localization
The subcellular localization of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . The presence of targeting signals and post-translational modifications directs its localization to these compartments, where it exerts its inhibitory effects on enzymes and influences gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chlorothiophene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and proceeds at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (typically 80-100°C), and solvents such as toluene or ethanol.
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific functional groups and reactivity. Similar compounds include:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific reactivity of the chlorothiophene moiety.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: Similar structure but without the chlorine substituent, leading to different reactivity and selectivity.
2-(4-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituent instead of chlorine, affecting the electronic properties and reactivity.
Eigenschaften
IUPAC Name |
2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)8-5-7(12)6-15-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPQQVUHQXLKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718429 | |
| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040281-84-2 | |
| Record name | 2-(4-Chloro-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040281-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



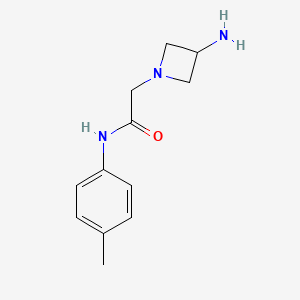
![3-chloro-5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B1487904.png)
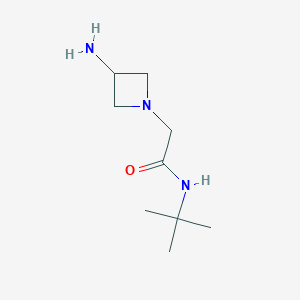

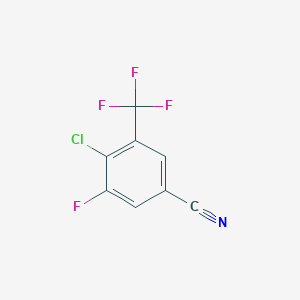



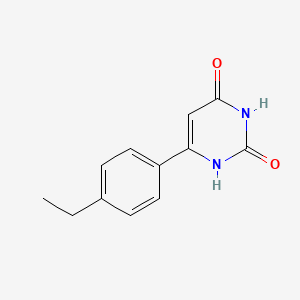

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487920.png)
